1-(4-methylbenzenesulfonyl)-2-(methylsulfanyl)-4,5-dihydro-1H-imidazole
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Overview
Description
1-(4-methylbenzenesulfonyl)-2-(methylsulfanyl)-4,5-dihydro-1H-imidazole is a chemical compound that belongs to the class of imidazoles. Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring. This particular compound is characterized by the presence of a sulfonyl group attached to a methylphenyl ring and a methylsulfanyl group attached to the imidazole ring. It has various applications in scientific research and industry due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-methylbenzenesulfonyl)-2-(methylsulfanyl)-4,5-dihydro-1H-imidazole can be achieved through several methods. One common approach involves the reaction of 1,2-diketones with urotropine in the presence of ammonium acetate under microwave-assisted conditions. This method enables the efficient synthesis of 4,5-disubstituted imidazoles . Another method involves the use of NHC-copper-catalyzed isocyanide insertion into alcohol to form an N-arylformimidate intermediate, followed by base-promoted cycloaddition with benzyl isocyanide derivatives .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave-assisted synthesis and catalytic methods can be scaled up for industrial applications, providing an efficient and cost-effective means of production.
Chemical Reactions Analysis
Types of Reactions
1-(4-methylbenzenesulfonyl)-2-(methylsulfanyl)-4,5-dihydro-1H-imidazole undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups such as the sulfonyl and methylsulfanyl groups.
Common Reagents and Conditions
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols, which can replace the sulfonyl or methylsulfanyl groups under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce corresponding alcohols or amines.
Scientific Research Applications
1-(4-methylbenzenesulfonyl)-2-(methylsulfanyl)-4,5-dihydro-1H-imidazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals due to its versatile reactivity.
Mechanism of Action
The mechanism of action of 1-(4-methylbenzenesulfonyl)-2-(methylsulfanyl)-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes such as cyclooxygenase (COX) to exert anti-inflammatory effects . The compound’s sulfonyl and methylsulfanyl groups play a crucial role in its binding affinity and selectivity towards these targets.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Methoxyphenyl)sulfonyl-2-[(4-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazole
- 2-(4-Methylsulfonylphenyl)indole derivatives
Uniqueness
1-(4-methylbenzenesulfonyl)-2-(methylsulfanyl)-4,5-dihydro-1H-imidazole is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different selectivity and potency in various applications, making it a valuable compound for research and industrial use.
Properties
IUPAC Name |
1-(4-methylphenyl)sulfonyl-2-methylsulfanyl-4,5-dihydroimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2S2/c1-9-3-5-10(6-4-9)17(14,15)13-8-7-12-11(13)16-2/h3-6H,7-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKZAOYBSWAVHBO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCN=C2SC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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